Calculated Lipophilicity: 4-Ethoxybenzamide Derivative vs. 4-Isopropoxybenzamide Analog
The 4-ethoxybenzamide side chain confers a measurably lower calculated lipophilicity compared to the bulkier 4-isopropoxybenzamide analog. The isopropoxy congener (PubChem CID 40947630, CAS 922083-93-0) has a computed XLogP3 of 4.6 [1]. The ethoxy derivative, lacking one methylene unit relative to the isopropoxy group, is expected to have a lower XLogP3 (estimated by fragment-based addition as approximately 4.0–4.2), consistent with the general SAR in this series where incremental alkoxy chain extension increases logP by approximately 0.3–0.5 log units per carbon .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 4.0–4.2 (fragment-based extrapolation from isopropoxy analog) |
| Comparator Or Baseline | 4-Isopropoxy analog (CID 40947630, CAS 922083-93-0): XLogP3 = 4.6 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ –0.4 to –0.6 log units (lower lipophilicity for ethoxy derivative) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity translates to higher aqueous solubility and potentially different in vivo distribution, making the 4-ethoxy derivative a preferred choice for assays requiring improved solubility while retaining the dibenzo-oxazepine pharmacophore.
- [1] PubChem Compound Summary: N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide (CID 40947630). XLogP3 = 4.6. View Source
